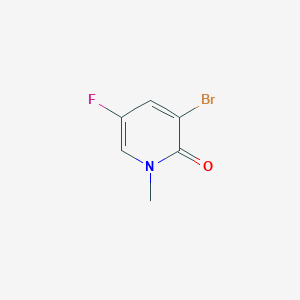

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains bromine, fluorine, and a pyridinone ring. Compounds like this are often used in various fields of chemistry and pharmaceutical research due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include:

Halogenation: Introduction of bromine and fluorine atoms into the pyridinone ring.

Methylation: Addition of a methyl group to the nitrogen atom in the pyridinone ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific catalysts and solvents might be used to facilitate the reactions.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and fluorine atoms on the pyridine ring serve as leaving groups, enabling nucleophilic or electrophilic substitution.

| Reaction Type | Reagents/Conditions | Products/Yields |

|---|---|---|

| Bromine Substitution | Nucleophilic reagents (e.g., amines, alkoxides) | Substituted pyridinone derivatives |

| Fluorine Substitution | Electrophilic reagents (e.g., Grignard reagents) | Fluorine-replaced analogs |

The bromine atom is more reactive due to its larger size and weaker bond strength compared to fluorine. For example, Vilsmeier cyclization with POBr₃/DMF replaces bromine efficiently, yielding halogenated pyridin-2(1H)-ones in up to 81% yield .

Vilsmeier Cyclization

This reaction is pivotal for synthesizing halogenated pyridinones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃/DMF | 120°C, 12 h | 4-chloro-pyridin-2(1H)-ones | 21–88% |

| POBr₃/DMF | 120°C, 12 h | 4-bromo-pyridin-2(1H)-ones | 81% |

The mechanism involves:

-

Halogenation : Formation of a vinyl halide intermediate.

-

Vilsmeier Reaction : Cyclization via intramolecular aza-attack.

-

Hydrolysis : Elimination of dimethylamine to form the final product .

Oxidation and Reduction

The compound undergoes redox transformations, altering its functional groups.

-

Oxidation : Reagents like KMnO₄ or CrO₃ oxidize the pyridinone ring, potentially forming pyridinediones.

-

Reduction : LiAlH₄ or NaBH₄ reduce carbonyl groups, yielding dihydro derivatives.

Coupling Reactions

While not explicitly detailed in the sources, the presence of halogens suggests potential for cross-coupling. For example:

-

Suzuki Coupling : Bromine could serve as a leaving group for aryl–aryl bond formation.

-

Heck Reaction : Fluorine’s electron-withdrawing effect may facilitate alkenylation.

Mechanistic Insights

The Vilsmeier cyclization proceeds through:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one serves as a critical building block for synthesizing pharmaceutical compounds. Its unique substitution pattern allows for the development of drugs targeting various diseases, particularly neurological and inflammatory disorders.

Case Study : A study indicated that derivatives of this compound could inhibit phosphodiesterase 9 (PDE9), an enzyme linked to cognitive functions. Inhibiting PDE9 may enhance levels of cyclic guanosine monophosphate (cGMP), potentially improving learning and memory in animal models.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be further developed as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, compounds similar to this compound have shown antifungal activity against pathogens like Candida albicans and Fusarium oxysporum, indicating moderate to good efficacy.

Material Science

This compound is also explored for its applications in material science, particularly in the development of organic semiconductors and advanced materials due to its unique electronic properties.

Cognitive Enhancement

A notable study involving PDE9 inhibitors demonstrated that derivatives of this compound led to improvements in cognitive functions in animal models, highlighting its potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Efficacy

Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications at specific positions significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cancer Treatment

Research into the anticancer properties of this compound showed promising results in xenograft models, where treatment led to significant tumor size reduction compared to controls, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action for 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-5-fluoro-1-methylpyridine

- 3-Bromo-5-fluoro-2-methylpyridin-1-ium

- 3-Bromo-5-fluoro-1-methylpyridin-2-amine

Uniqueness

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which can influence its chemical reactivity and biological activity.

Actividad Biológica

3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₆H₅BrFNO

- Molecular Weight : Approximately 206.01 g/mol

- Structure : Contains a pyridinone ring with bromine and fluorine substituents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, which blocks phosphorylation and downstream signaling pathways. Additionally, its halogen substituents (bromine and fluorine) may enhance binding affinities to various biological macromolecules, influencing its pharmacological effects.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, pyridine derivatives have been tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. .

Anticancer Potential

The compound's derivatives have shown promise in anticancer research. Studies suggest that modifications on the pyridine ring can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have been reported to exhibit potent activity against specific cancer types by inhibiting key signaling pathways involved in tumor growth .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in various species, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Species | Clearance (Cl) (L/h/kg) | Bioavailability (LBF) (%) | Volume of Distribution (Vd) (L/kg) | Bioavailability (%) | Half-life (t½) (h) |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |

This table illustrates the compound's favorable pharmacokinetic characteristics, suggesting potential for oral bioavailability in humans .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Antibacterial Activity : A study demonstrated that a related pyridine derivative exhibited strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of halogen substitution in enhancing bioactivity .

- Anticancer Studies : Research on pyridine derivatives has shown that modifications can lead to significant cytotoxic effects on various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

- Mechanistic Studies : Investigations into the binding interactions of these compounds with biological targets have revealed crucial insights into their mechanisms of action, which may involve allosteric modulation or direct inhibition of enzyme activity .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCXKECJVVTOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.